5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine
Description
5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine is a heterocyclic compound featuring:
- A 2-(trifluoromethyl)pyridine core, providing electron-withdrawing properties and metabolic stability.
- A 1,2,4-oxadiazole ring linked to a piperidin-4-yl group, enhancing rigidity and binding affinity.
- A 2-methylbenzoyl substituent on the piperidine nitrogen, contributing to lipophilicity and steric bulk.
Properties
CAS No. |
909675-91-8 |
|---|---|
Molecular Formula |
C21H19F3N4O2 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(2-methylphenyl)-[4-[3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C21H19F3N4O2/c1-13-4-2-3-5-16(13)20(29)28-10-8-14(9-11-28)19-26-18(27-30-19)15-6-7-17(25-12-15)21(22,23)24/h2-7,12,14H,8-11H2,1H3 |
InChI Key |
GICOQSBRYOGOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate amines and ketones.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via cyclization reactions, often involving hydrazides and carboxylic acids.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below highlights structural analogs and their distinguishing features:
Impact of Substituents on Properties
Lipophilicity : The 2-methylbenzoyl group in the target compound increases lipophilicity compared to analogs with polar methoxy () or hydrophilic carboxamide groups (). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Electron-Withdrawing Effects : The trifluoromethyl group on pyridine is common across analogs, stabilizing the aromatic system and resisting oxidative metabolism .
Fungicidal activity in correlates with pyrazole-acetyl-piperidine motifs, absent in the target compound.
Research Implications
The target compound’s 2-methylbenzoyl-piperidine-oxadiazole scaffold offers a unique balance of lipophilicity and rigidity. Further studies should explore:
Biological Activity
5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 420.4 g/mol. The compound features a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing oxadiazole rings have shown significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications at the piperidine and oxadiazole positions can significantly enhance potency.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 (Colon Carcinoma) | 15.4 |
| Compound B | A549 (Lung Adenocarcinoma) | 12.3 |
| This compound | TBD | TBD |
Antimicrobial Activity
Compounds with similar frameworks have also been evaluated for antimicrobial properties. The presence of the trifluoromethyl group is known to increase lipophilicity, which may enhance membrane permeability and antimicrobial efficacy.
Table 2: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that oxadiazole-containing compounds can trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit critical metabolic pathways.
Case Studies
One notable study investigated the effects of a structurally related compound on human breast cancer cells (MCF-7). The results demonstrated a significant decrease in cell viability at concentrations above 10 µM, suggesting that structural modifications could lead to enhanced anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
